molecular formula C12H15NO B15210609 N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-5-amine CAS No. 61090-73-1

N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-5-amine

Cat. No.: B15210609
CAS No.: 61090-73-1
M. Wt: 189.25 g/mol
InChI Key: LYLWOYDUWLAGCK-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-5-amine (CAS 61070-37-9) is a high-purity chemical compound with a molecular formula of C12H15NO and a molecular weight of 189.25, supplied for research applications only . This compound features a 2,3-dihydro-1-benzofuran scaffold, a privileged structure in medicinal chemistry known for its presence in biologically active molecules. Compounds based on the 2,3-dihydro-1-benzofuran core have demonstrated significant research value in neuroscience, particularly as modulators of potassium channels . Specifically, structurally related analogues have been investigated as potent and efficacious KCNQ2 openers, which are important molecular targets for regulating neuronal excitability . This suggests potential research applications for this compound in the study of neurological pathways and conditions. The chemical structure includes a cyclopropylmethylamine moiety, which can influence the compound's physicochemical properties and interaction with biological targets. This product is intended for research use only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) and handle this material according to laboratory safety protocols.

Properties

CAS No.

61090-73-1

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2,3-dihydro-1-benzofuran-5-amine

InChI

InChI=1S/C12H15NO/c1-2-9(1)8-13-11-3-4-12-10(7-11)5-6-14-12/h3-4,7,9,13H,1-2,5-6,8H2

InChI Key

LYLWOYDUWLAGCK-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC3=C(C=C2)OCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-5-amine typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxyphenyl ketones or the use of palladium-catalyzed coupling reactions.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via nucleophilic substitution reactions using cyclopropylmethyl halides.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and the development of green chemistry methods to minimize waste and improve yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the cyclopropylmethyl group or the benzofuran ring, resulting in various reduced products.

    Substitution: N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-5-amine can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Reduced benzofuran derivatives.

    Substitution Products: Various substituted amines and benzofurans.

Scientific Research Applications

N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the benzofuran moiety play crucial roles in its binding affinity and selectivity. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-5-amine with key analogs, highlighting structural differences, molecular properties, and inferred applications:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features/Inferred Applications
This compound C₁₂H₁₅NO Cyclopropylmethyl (N), amine (C5) 189.26 Potential agrochemical activity
6-Nitro-2,3-dihydro-1-benzofuran-5-amine C₈H₈N₂O₃ Nitro (C6), amine (C5) 180.16 High reactivity (nitro group); explosives/pharma intermediate
6-Methyl-2,3-dihydro-1-benzofuran-5-amine C₉H₁₁NO Methyl (C6), amine (C5) 149.19 Enhanced stability; medicinal chemistry
(2,3-Dihydro-1-benzofuran-5-ylmethyl)(propyl)amine C₁₁H₁₅NO Propyl (N), benzofuranmethyl (C5) 177.25 Lower steric hindrance vs. cyclopropyl
Profluralin (Agrochemical analog) C₁₅H₁₇F₃N₂O₂ Cyclopropylmethyl, trifluoromethyl, nitro groups 338.31 Herbicidal activity

Key Observations:

Electron-withdrawing groups like nitro (in ) increase reactivity, whereas methyl groups (in ) improve metabolic stability.

Molecular Weight and Lipophilicity :

  • The target compound (MW 189.26) is lighter than profluralin (MW 338.31) but heavier than the methyl-substituted analog (MW 149.19). Its cyclopropylmethyl group likely elevates lipophilicity (logP), favoring membrane permeability.

Synthetic Complexity :

  • Compared to the multi-step syntheses in patents (e.g., trifluoromethylation and oxadiazole formation in ), the target compound’s preparation is likely simpler, involving direct alkylation of the benzofuran-5-amine.

Research Findings and Implications

Agrochemical Potential: Cyclopropylmethyl-substituted amines, such as profluralin, are established herbicides . The target compound’s analogous structure may act on similar biological targets (e.g., acetolactate synthase inhibition).

Medicinal Chemistry: The 2,3-dihydrobenzofuran core is found in CNS-active compounds.

Reactivity and Stability :

  • The nitro group in confers oxidative and explosive risks, limiting its direct use.
  • The cyclopropylmethyl group in the target compound offers a compromise between stability and bioactivity, avoiding the extreme reactivity of nitro groups.

Biological Activity

N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-5-amine is a compound of interest due to its potential therapeutic applications, particularly in the modulation of various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety substituted with a cyclopropylmethyl group at the nitrogen position. This unique structure contributes to its biological properties and interactions with various receptors.

1. Receptor Interaction

This compound has been investigated for its activity as a ligand for several receptors, including serotonin receptors. Specifically, it has shown promising results as an agonist at the 5-HT2C receptor, which is implicated in mood regulation and appetite control .

2. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer activity. A study evaluating various analogues demonstrated that modifications to the benzofuran structure can enhance cytotoxicity against cancer cell lines. For instance, compounds with specific substitutions showed improved potency in inhibiting cell growth in leukemia models, with GI50 values indicating effective concentrations .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications influence biological activity. For example:

Compound Substitution pEC50 (T.b. brucei) Activity
Parent CompoundNone5.3 ± 0.04Baseline
Compound 4sEthyl at R17.0 ± 0.17Enhanced
Compound 5aMethyl at R27.5 ± 0.045Further enhanced
Compound 5dPropyl at R15.6 ± 0.12Reduced activity

These findings indicate that specific substitutions can significantly modulate the activity against Trypanosoma brucei brucei, suggesting a need for careful optimization in drug design .

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was tested against various cancer cell lines, including multiple myeloma and leukemia cells. The results showed that specific analogues induced apoptosis effectively, with mechanisms involving caspase activation and mitochondrial disruption being documented .

Case Study 2: CNS Activity

Another study focused on the central nervous system (CNS) effects of this compound, highlighting its potential as an anxiolytic agent through modulation of serotonin pathways. The compound demonstrated significant efficacy in behavioral models of anxiety in rodents, correlating with its receptor binding profile .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationH₂SO₄, 80°C, 12h6590%
AlkylationCyclopropylmethyl bromide, K₂CO₃, DMF, 60°C, 6h7895%

Basic: How is the compound structurally characterized to confirm its identity?

Answer:
A combination of spectroscopic and computational methods is critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the benzofuran scaffold (e.g., aromatic protons at δ 6.5–7.2 ppm) and cyclopropylmethyl group (δ 0.5–1.2 ppm for cyclopropane protons) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry. PubChem CID-based computational models (e.g., InChIKey) can supplement structural validation .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:
Focus on systematic substitution to probe pharmacological relevance:

Core Modifications : Replace the dihydrobenzofuran ring with indole or tetrahydrofuran derivatives to assess ring flexibility’s impact on target binding .

Side-Chain Variations : Substitute the cyclopropylmethyl group with bulkier (e.g., adamantyl) or polar (e.g., hydroxyethyl) groups to evaluate steric/electronic effects .

Assay Design : Use in vitro receptor-binding assays (e.g., serotonin or dopamine receptors) and compare IC₅₀ values. Pair with computational docking (AutoDock Vina) to correlate structural changes with activity .

Q. Table 2: Example SAR Data

DerivativeSubstituentIC₅₀ (nM)LogP
Parent CompoundCyclopropylmethyl1202.8
Derivative AAdamantyl4504.1
Derivative BHydroxyethyl851.9

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:
Contradictions often arise from assay variability or unaccounted physicochemical factors:

Assay Conditions : Compare buffer pH, temperature, and cell lines used. For example, serotonin receptor binding may vary between HEK293 and CHO cells due to receptor glycosylation differences .

Solubility and Stability : Measure kinetic solubility (e.g., PBS vs. DMSO) and stability in assay media (LC-MS monitoring). Poor solubility can artifactually reduce apparent activity .

Statistical Reanalysis : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to isolate confounding variables. Use PubChem BioAssay data (if available) for cross-validation .

Advanced: What strategies optimize pharmacokinetic (PK) properties for in vivo studies?

Answer:
Prioritize modifications to enhance bioavailability and metabolic stability:

Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -NH₂) to reduce LogP. Aim for LogP 1–3 to balance blood-brain barrier penetration and solubility .

Metabolic Hotspots : Identify labile sites (e.g., cyclopropane ring) via microsomal stability assays. Introduce deuterium or fluorine atoms to block oxidative metabolism .

Prodrug Design : Mask amine groups with acetyl or carbamate prodrugs to improve oral absorption, with enzymatic cleavage in vivo .

Basic: What are the safety and handling protocols for this compound?

Answer:

  • Toxicity Screening : Conduct Ames test (bacterial mutagenicity) and acute toxicity in rodents (LD₅₀ determination) before in vivo use .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Store at –20°C under inert gas (N₂) to prevent degradation .

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